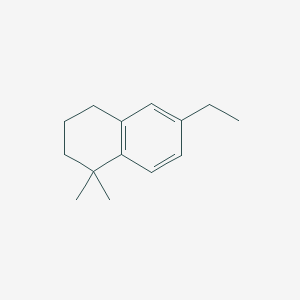
6-Ethyl-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethyl-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C14H20. It is a derivative of tetrahydronaphthalene, which is a partially hydrogenated form of naphthalene. This compound is characterized by the presence of an ethyl group and two methyl groups attached to the tetrahydronaphthalene ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene can be achieved through various synthetic routes. One common method involves the catalytic hydrogenation of naphthalene derivatives. For instance, the hydrogenation of 6-ethyl-1,1-dimethylnaphthalene in the presence of a nickel catalyst under high pressure and temperature conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are carried out in reactors equipped with nickel or platinum catalysts, and the reaction conditions are optimized to achieve high yields and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
6-Ethyl-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can further hydrogenate the compound to form more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.
Substitution: Sulfuric acid (H2SO4) and other strong acids are often used to facilitate electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Introduction of various functional groups such as halogens, nitro groups, or alkyl groups.
Wissenschaftliche Forschungsanwendungen
6-Ethyl-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Ethyl-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The compound can act as a hydrogen donor in various chemical reactions, facilitating the transfer of hydrogen atoms to other molecules. This property makes it useful in hydrogenation reactions and as a reducing agent in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Dimethyl-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the ethyl group.
Tetralin (1,2,3,4-Tetrahydronaphthalene): A simpler form without the ethyl and methyl groups.
Decalin (Decahydronaphthalene): A fully hydrogenated derivative of naphthalene.
Uniqueness
6-Ethyl-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and physical properties. These substituents can affect the compound’s solubility, boiling point, and interactions with other molecules, making it distinct from its simpler counterparts .
Eigenschaften
CAS-Nummer |
22824-28-8 |
|---|---|
Molekularformel |
C14H20 |
Molekulargewicht |
188.31 g/mol |
IUPAC-Name |
7-ethyl-4,4-dimethyl-2,3-dihydro-1H-naphthalene |
InChI |
InChI=1S/C14H20/c1-4-11-7-8-13-12(10-11)6-5-9-14(13,2)3/h7-8,10H,4-6,9H2,1-3H3 |
InChI-Schlüssel |
RDUDNIZSMNTPMN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C=C1)C(CCC2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



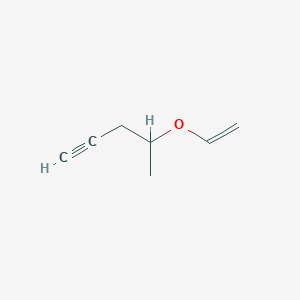
![Benzoic acid, 4-[[(4-methoxyphenyl)methylene]amino]-, butyl ester](/img/structure/B14714375.png)
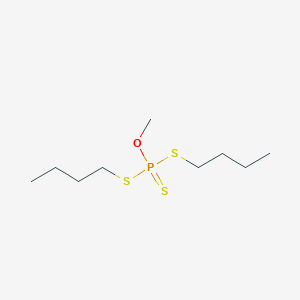


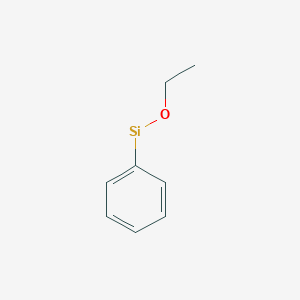

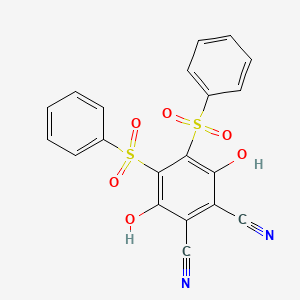

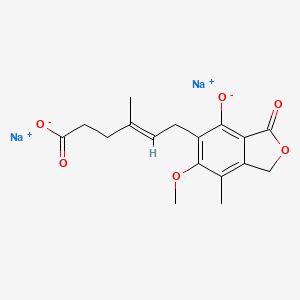
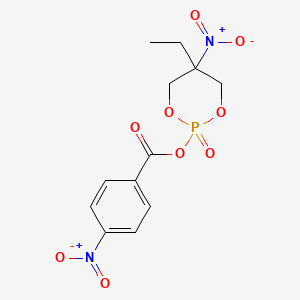
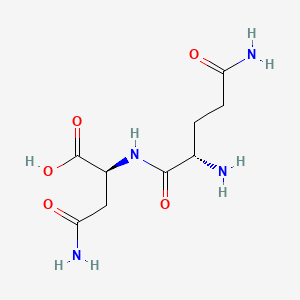
![2,5-Dimethoxy-3,6-bis[(2-methylpropyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14714423.png)
